molecular formula C14H12FN5O2S B2780793 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 577789-32-3

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No. B2780793
CAS RN: 577789-32-3
M. Wt: 333.34
InChI Key: JQQAMZBEYVICBC-UHFFFAOYSA-N
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Description

This compound is a derivative of 2 - ( (4-amino-5- (furan-2-yl) -1,2,4-triazol (4H) -3-yl) -sulfanyl) -N-acetamides . It is a potential biologically active substance .


Synthesis Analysis

The synthesis of this compound involves the alkylation of 2- ( (4-amino-5- (furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures are obtained .


Chemical Reactions Analysis

The synthesis process involves alkylation and crystallization . The most popular approaches for similar compounds are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Physical And Chemical Properties Analysis

The synthesized compound is a white or light yellow crystalline substance with clear melting temperatures .

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to "2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide" have been synthesized and evaluated for their biological activities. For instance, derivatives of 1,2,4-triazol have shown significant synthetic and pharmacological potential, leading to investigations into their synthesis methods, physical and physicochemical properties, and biological activities (Chalenko et al., 2019). These studies aim to create more effective and relatively non-toxic medicines by exploring the spectrum of synthesized derivatives and their biological activities.

Anticancer Activity

Some compounds, such as 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, have been prepared and tested for their anticancer activity. Research by Horishny et al. (2021) found significant cytotoxic effects against leukemia cell lines, highlighting the potential for these compounds in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).

DNA-binding Affinity

The study of DNA-binding drugs has also been an area of interest. For example, 2,5-bis(4-guanylphenyl)furan, a structurally similar compound to the one mentioned, has been analyzed for its enhanced DNA-binding affinity due to direct hydrogen bond interactions with DNA. This highlights the compound's potential in therapeutic applications and as a tool in molecular biology (Laughton et al., 1995).

Antimicrobial Activity

In addition to anticancer and DNA-binding applications, these compounds have been evaluated for antimicrobial activity. Research has shown that certain derivatives possess significant antibacterial and antifungal properties, suggesting their potential as antimicrobial agents. For example, Baviskar et al. (2013) synthesized and evaluated N-substituted thiazolidin-4-one derivatives, revealing their in vitro antibacterial activity against various strains (Baviskar, Khadabadi, & Deore, 2013).

Future Directions

The compound shows potential for biological activity, particularly anti-exudative activity . Future research could focus on further exploring its biological activities and potential applications in medicine.

properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2S/c15-9-3-5-10(6-4-9)17-12(21)8-23-14-19-18-13(20(14)16)11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQAMZBEYVICBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

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